molecular formula C7H8BrNO B8798343 4-bromo-5,6-dimethylpyridin-2(1H)-one CAS No. 640721-49-9

4-bromo-5,6-dimethylpyridin-2(1H)-one

Cat. No.: B8798343
CAS No.: 640721-49-9
M. Wt: 202.05 g/mol
InChI Key: REKJIRGJMRZCBX-UHFFFAOYSA-N
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Description

Chemical Identity: 4-Bromo-5,6-dimethylpyridin-2(1H)-one (CAS: 640721-49-9) is a brominated pyridinone derivative with the molecular formula C₇H₈BrNO and a molar mass of 202.05 g/mol. It features a pyridinone core substituted with a bromine atom at position 4 and methyl groups at positions 5 and 4. Its predicted physical properties include a density of 1.509 g/cm³, boiling point of 295.8±40.0 °C, and a pKa of 11.06±0.10, indicating weak acidic behavior . The compound is used in medicinal chemistry and organic synthesis, particularly in Mizoroki–Heck coupling reactions to generate functionalized derivatives .

Properties

CAS No.

640721-49-9

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

4-bromo-5,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8BrNO/c1-4-5(2)9-7(10)3-6(4)8/h3H,1-2H3,(H,9,10)

InChI Key

REKJIRGJMRZCBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=O)C=C1Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridinone Derivatives

Pyridinone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 4-bromo-5,6-dimethylpyridin-2(1H)-one with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Activities CAS Number
This compound Br (4), CH₃ (5,6) C₇H₈BrNO 202.05 pKa 11.06; used in Heck reactions 640721-49-9
1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) Cl (para-aryl), CH₃ (3,6) C₁₉H₁₇Cl₂N₂O 375.26 Antifungal (vs. C. albicans); free -NH- linker Not specified
4-Hydroxy-1,6-dimethylpyridin-2(1H)-one OH (4), CH₃ (1,6) C₇H₉NO₂ 139.15 Higher solubility (polar -OH) 1041861-94-2
4-Methoxy-1,6-dimethylpyridin-2(1H)-one OCH₃ (4), CH₃ (1,6) C₈H₁₁NO₂ 153.18 Enhanced metabolic stability Not specified
4-Bromo-1-methylpyridin-2(1H)-one Br (4), CH₃ (1) C₆H₆BrNO 188.02 Lower molar mass; similar reactivity 214342-63-9

Key Comparative Insights :

Substituent Effects on Bioactivity :

  • The antifungal activity of PYR (EC₅₀ ~5 µg/mL against C. albicans) highlights the importance of para-substituted aromatic groups (e.g., chlorophenyl) and a free -NH- linker. In contrast, this compound lacks these moieties, suggesting its primary utility lies in synthetic applications rather than direct antimicrobial use.

Physicochemical Properties: Bromine vs. Polar Groups: The bromine atom in this compound contributes to higher molecular weight and lipophilicity compared to hydroxy- or methoxy-substituted analogs (e.g., 4-hydroxy-1,6-dimethylpyridin-2(1H)-one), which exhibit improved aqueous solubility .

Synthetic Versatility: this compound serves as a precursor in Mizoroki–Heck reactions, enabling C–C bond formation with acrylates . This contrasts with methoxy-substituted pyridinones (e.g., compound 3 in ), which are more stable but less reactive in coupling reactions.

Acid-Base Behavior: The pKa of this compound (11.06) is comparable to other pyridinones but higher than phenolic analogs (e.g., 4-hydroxy-5,6-dimethylpyridin-2(1H)-one, pKa ~8–10), reflecting weaker acidity due to electron-withdrawing bromine .

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